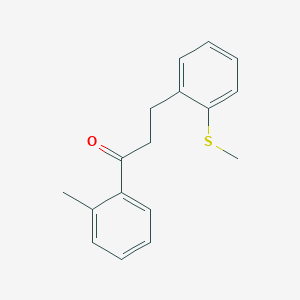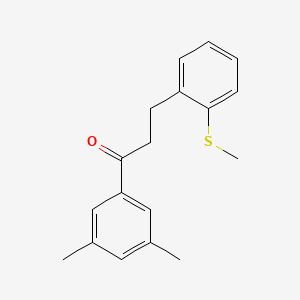![molecular formula C18H17F3O B1360615 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 898753-86-1](/img/structure/B1360615.png)
3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one, also known as 4-Trifluoromethylphenyl-2,5-dimethylacetophenone, is an important organic molecule that has been widely studied in the scientific community for its various applications. This molecule has been used in a variety of experiments, from laboratory research to industrial applications. It is a versatile compound that can be used as a starting material for a variety of reactions and processes, as well as a reagent for synthesizing other compounds. In addition, 4-Trifluoromethylphenyl-2,5-dimethylacetophenone has been found to have a variety of biochemical and physiological effects, making it a valuable tool in research and development.
Scientific Research Applications
Catalysis and Polymerization
- Nonsymmetric palladium complexes, which include partly fluorinated bisphosphine ligands, have been shown to be efficient catalysts in the production of flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Crystal Structure Analysis
- The compound has been studied for its crystal structure properties. X-ray structures and computational studies of several cathinones, which include similar compounds, have been performed to understand their molecular structure (Nycz et al., 2011).
Chalcone Derivatives Synthesis
- Research on the synthesis of chalcone derivatives, such as (2E)-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, has been conducted. These are synthesized by the base catalyzed Claisen-Schmidt condensation reaction and characterized by various spectroscopic techniques (Salian et al., 2018).
Molecular Docking and Computational Studies
- Molecular docking and computational studies of related compounds have been carried out to understand their interaction with various proteins and potential biological activities (Jayasudha et al., 2020).
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-3-4-13(2)15(11-12)7-10-17(22)14-5-8-16(9-6-14)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVLOZVBJIOGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644750 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898753-86-1 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














